

Cycloechinulin CAS number and chemical information

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Cycloechinulin: A Technical Guide for Researchers

CAS Number: 143086-29-7

This technical guide provides an in-depth overview of **Cycloechinulin**, a diketopiperazine fungal metabolite, for researchers, scientists, and drug development professionals. It covers its chemical properties, biological activities, and relevant experimental protocols.

Chemical Information

Cycloechinulin, a secondary metabolite produced by fungi such as Aspergillus ochraceus and Aspergillus novofumigatus, belongs to the diketopiperazine class of compounds.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	143086-29-7	[2]
Molecular Formula	C20H21N3O3	[2]
Molecular Weight	351.4 g/mol	[2]
IUPAC Name	(3S)-2,3,8,9-tetrahydro-11- methoxy-3,8,8-trimethyl- pyrazino[1',2':1,2]azocino[5,4- b]indole-1,4-dione	[2]
Appearance	Solid	[2]
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol	[2]
SMILES	CC1(C)C2=C(C(C=CC(OC)=C 3)=C3N2)/C=C4N(C(INVALID-LINK NC4=O)=O)/C=C1	[2]
InChI	InChI=1S/C20H21N3O3/c1- 11-19(25)23-8-7-20(2,3)17- 14(10-16(23)18(24)21-11)13- 6-5-12(26-4)9-15(13)22-17/h5- 11,22H,1-4H3, (H,21,24)/t11-/m0/s1	[2]

Biological Activities and Potential Therapeutic Applications

Cycloechinulin and its analogs, such as neoechinulins, have demonstrated a range of biological activities, suggesting their potential for therapeutic applications. These activities include anti-inflammatory, neuroprotective, and anticancer effects.

Anti-inflammatory Activity



Diketopiperazine indole alkaloids, including compounds structurally related to **Cycloechinulin**, have been shown to possess anti-inflammatory properties. For instance, neoechinulin A has been observed to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory response. The underlying mechanism is believed to involve the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.

Neuroprotective Effects

Neoechinulin A has also exhibited neuroprotective properties in cellular models. It has been shown to protect neuron-like PC12 cells from cytotoxicity induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease research.[3] This protection is thought to occur by mitigating downstream events following mitochondrial dysfunction.[3] Furthermore, neoechinulin A has demonstrated cytoprotective effects against oxidative injury in PC12 cells.

Anticancer Potential

While specific studies on the anticancer effects of **Cycloechinulin** are limited, related diketopiperazine compounds have been investigated for their potential in this area. The induction of apoptosis (programmed cell death) is a common mechanism by which anticancer agents exert their effects. Further research is warranted to explore the potential of **Cycloechinulin** to induce apoptosis in various cancer cell lines.

Experimental Protocols

This section details common experimental methodologies used to assess the biological activities of compounds like **Cycloechinulin**.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:



- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with various concentrations of Cycloechinulin for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control. The IC50 value, the
 concentration of the compound that inhibits 50% of cell growth, can be determined from the
 dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

- Seed RAW264.7 macrophages in a 24-well plate and incubate overnight.
- Pre-treat the cells with various concentrations of Cycloechinulin for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
- Collect the cell culture supernatant.
- Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.[4][5]



Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

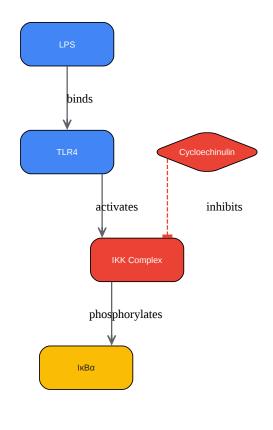
- Prepare a stock solution of DPPH in methanol or ethanol.
- Add various concentrations of Cycloechinulin to the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at 517 nm.[6][7]
- The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control (DPPH solution without the sample). Ascorbic acid or Trolox is often used as a positive control.[7]

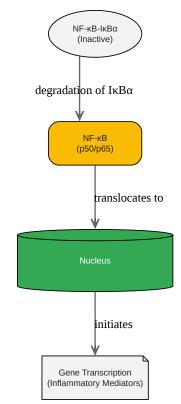
Signaling Pathway and Experimental Workflow Diagrams

NF-kB Signaling Pathway Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by compounds like **Cycloechinulin**, which can prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.







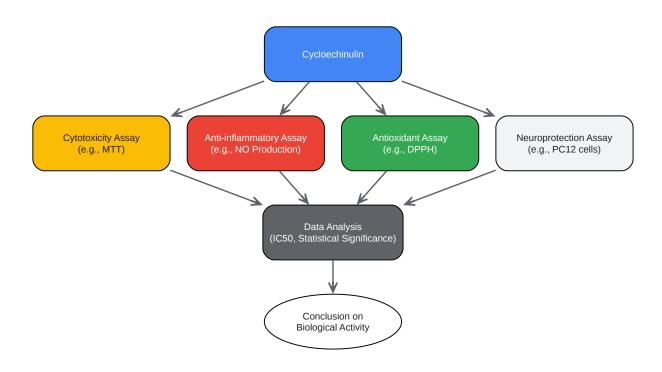
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Caption: Potential inhibition of the NF-kB pathway by Cycloechinulin.



Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the biological activities of a compound like **Cycloechinulin**.



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Caption: General workflow for evaluating the biological activities of **Cycloechinulin**.

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